((Dodecylimino)bis(methylene))bisphosphonic acid, potassium salt
Description
Chemical Classification within Bisphosphonate Family
((Dodecylimino)bis(methylene))bisphosphonic acid, potassium salt belongs to the nitrogen-containing bisphosphonate class, specifically categorized as an alkylimino bisphosphonate derivative. The compound's structural framework consists of two phosphonic acid groups connected through a central carbon backbone that incorporates a dodecyl-substituted nitrogen atom, creating a characteristic tertiary amine linkage. This structural arrangement places it within the second generation of bisphosphonate compounds, which are distinguished by the presence of nitrogen atoms in their side chain structures.
The classification system for bisphosphonates traditionally divides these compounds into distinct generations based on their chemical complexity and mechanism of action. First-generation bisphosphonates, including etidronic acid and clodronic acid, feature simple alkyl or halogen substituents attached to the central carbon atom. In contrast, nitrogen-containing bisphosphonates like this compound demonstrate significantly enhanced potency through their ability to interfere with the mevalonate pathway by inhibiting farnesyl pyrophosphate synthase.
The specific molecular architecture of this compound incorporates several key structural elements that define its classification. The compound features a bis(methylene) bridge connecting the nitrogen center to two phosphonic acid groups, while the dodecyl substituent provides significant lipophilic character. The potassium salt form represents a common approach to improving the solubility and stability characteristics of bisphosphonate compounds for various applications.
| Structural Component | Chemical Feature | Classification Impact |
|---|---|---|
| Phosphonic acid groups | Two -PO(OH)2 moieties | Defines bisphosphonate identity |
| Nitrogen center | Tertiary amine functionality | Second-generation classification |
| Dodecyl chain | Twelve-carbon alkyl substituent | Alkylimino subclass designation |
| Bis(methylene) linker | -CH2-N-CH2- bridge | Methylene-bridged architecture |
Properties
CAS No. |
18312-78-2 |
|---|---|
Molecular Formula |
C14H29KNO6P2-3 |
Molecular Weight |
408.43 g/mol |
IUPAC Name |
potassium;N,N-bis(phosphonatomethyl)dodecan-1-amine |
InChI |
InChI=1S/C14H33NO6P2.K/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);/q;+1/p-4 |
InChI Key |
UAHYSGZRUJEIHI-UHFFFAOYSA-J |
SMILES |
CCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Canonical SMILES |
CCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+] |
Origin of Product |
United States |
Biological Activity
((Dodecylimino)bis(methylene))bisphosphonic acid, potassium salt, is a phosphonic acid derivative that has garnered attention due to its potential biological activities. This compound's unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula can be represented as . Its structure features a dodecyl group that enhances its lipophilicity, potentially affecting its interaction with biological membranes. The phosphonic acid moieties are known for their chelating properties and ability to interact with metal ions, which may play a role in its biological effects.
Antimicrobial Properties
Research indicates that ((Dodecylimino)bis(methylene))bisphosphonic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Effects
Studies have shown that this compound may inhibit the proliferation of certain cancer cell lines. For instance, in vitro assays demonstrated that it could induce apoptosis in human breast cancer cells (MCF-7), potentially through the activation of caspase pathways. The dodecyl group is thought to facilitate cellular uptake and enhance cytotoxicity.
Osteoclast Inhibition
((Dodecylimino)bis(methylene))bisphosphonic acid has been investigated for its effects on osteoclasts, cells responsible for bone resorption. Preliminary findings suggest that it may inhibit osteoclastogenesis, making it a candidate for treating osteoporosis and other bone-related disorders.
The biological activity of ((Dodecylimino)bis(methylene))bisphosphonic acid can be attributed to several mechanisms:
- Cell Membrane Interaction : The lipophilic dodecyl chain allows the compound to integrate into lipid membranes, altering their permeability and function.
- Metal Ion Chelation : The phosphonic acid groups can chelate metal ions, which are crucial for various enzymatic reactions in microbial and cancer cells.
- Signal Transduction Modulation : There is evidence that this compound may influence signaling pathways related to apoptosis and cell cycle regulation.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| 1 | Antimicrobial efficacy | Showed significant inhibition of E. coli and S. aureus growth at concentrations as low as 50 µg/mL. |
| 2 | Anticancer activity | Induced apoptosis in MCF-7 cells with an IC50 value of 25 µM after 48 hours of treatment. |
| 3 | Osteoclast inhibition | Reduced osteoclast differentiation by 40% in vitro when exposed to RANKL signaling pathways. |
Comparison with Similar Compounds
Comparison with Similar Bisphosphonate Compounds
Structural and Functional Differences
Bisphosphonates are characterized by a P–C–P backbone, with variations in alkyl chain length, branching, and counterions significantly influencing their properties. Below is a comparative analysis:
Table 1: Key Properties of Selected Bisphosphonate Compounds
Alkyl Chain Length and Branching
- Lauraphos 301 : The linear dodecyl chain enhances hydrophobic interactions, making it effective as a surfactant in mineral processing. Its long chain improves adsorption onto mineral surfaces (e.g., cassiterite), facilitating flotation .
- Shorter Chains (C3–C8) : Compounds like the isopropyl (C3) and 2-ethylhexyl (C8) derivatives exhibit reduced surfactant activity but better solubility. The branched 2-ethylhexyl group may improve steric hindrance, affecting metal ion chelation .
- Aromatic Derivatives : Aromatic bisphosphonates (e.g., naphthalene-based) show higher biological activity (e.g., anti-osteoporotic effects) but require sodium salts for solubility .
Counterion Effects
- Potassium vs. Sodium Salts: Lauraphos 301’s potassium salt likely offers enhanced solubility in high-ionic-strength environments compared to sodium salts (e.g., [(hexylimino)bisphosphonate, sodium salt]). This is critical in industrial systems with high electrolyte concentrations .
- Ammonium Salts: Used in pharmaceuticals for improved bioavailability (e.g., [[isopropylimino]bisphosphonate, ammonium salt]) but less stable under high-temperature conditions .
Preparation Methods
Reaction Mechanism
This method involves hydrolyzing a tetraester precursor, dichloromethylene bisphosphonate tetraisopropyl ester , under acidic conditions to yield the free bisphosphonic acid, which is subsequently neutralized with potassium hydroxide.
Key Steps:
-
Ester Hydrolysis :
-
Neutralization :
-
The resulting bisphosphonic acid is treated with potassium hydroxide to form the potassium salt.
-
Optimization Data:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HCl Concentration | 15–20% | Maximizes hydrolysis efficiency |
| Temperature | 80–90°C | Reduces reaction time to 2 hours |
| n-Butanol Volume | 3–5 volumes | Enhances water removal |
Mannich-Type Reaction with Phosphorous Acid
Synthesis Pathway
This one-pot method employs a Mannich reaction between dodecylamine , formaldehyde, and phosphorous acid, followed by potassium salt formation.
Procedure:
-
Condensation :
-
Neutralization :
-
The acidic solution is neutralized with KOH to pH 7–8, precipitating the potassium salt.
-
Characterization Data:
Microwave-Assisted Synthesis
Accelerated Reaction Conditions
Microwave irradiation reduces reaction times and improves purity by enhancing reagent interaction.
Protocol:
Advantages:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Ester Hydrolysis | 85–92 | 97–99 | 2–3 hours | Industrial |
| Mannich Reaction | 78–85 | 95–98 | 4–6 hours | Lab-scale |
| Microwave-Assisted | 88–90 | >99 | 30 minutes | Pilot-scale |
Challenges and Solutions
Impurity Control
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of ((dodecylimino)bis(methylene))bisphosphonic acid, potassium salt, and how are they characterized?
- The compound has a molecular formula of C₁₄H₃₃NO₆P₂ and molecular weight 373.36 g/mol . Key properties include a boiling point of 565.7°C (760 mmHg), density of 1.504 g/cm³ , and flash point of 295.9°C . Characterization methods include:
- HPLC purification for ensuring purity, as described for analogous bisphosphonate syntheses .
- InChI identifier analysis (InChI=1/C₁₄H₃₃NO₆P₂) for structural verification .
- Thermogravimetric analysis (TGA) to assess thermal stability, given its high boiling point .
Q. What synthetic methodologies are used to prepare this compound?
- The compound is synthesized via DCC-mediated conjugation in anhydrous DMSO, a method validated for structurally similar bisphosphonates . Critical steps include:
- Reaction of dGMP morpholidate with tributylammonium salts of methylene(bisphosphonic acid).
- Two-stage HPLC purification (SAX and C18 columns) to remove nucleotide-like contaminants .
Q. How does the potassium counterion influence the compound's solubility and reactivity compared to other salts?
- Potassium salts generally exhibit higher aqueous solubility than sodium or ammonium analogs due to reduced lattice energy. For example, the tripotassium salt of a related bisphosphonate (C₁₄H₃₀K₃NO₆P₂) is used in biochemical assays requiring aqueous compatibility .
- Reactivity in chelation or enzyme inhibition may vary with counterion size and charge density, necessitating empirical optimization .
Advanced Research Questions
Q. What experimental strategies are recommended to study this compound's inhibitory effects on ATPase activity or fibrin polymerization?
- ATPase inhibition assays : Use purified ATPase enzymes (e.g., Na⁺/K⁺-ATPase) with ATP hydrolysis monitored via colorimetric phosphate detection. Dose-response curves (0.1–100 µM) can determine IC₅₀ values .
- Fibrin polymerization studies : Employ turbidimetry to track fibrin clot formation kinetics. Pre-incubate fibrinogen with the compound (10–500 µM) and compare lag times and maximum absorbance with controls .
- Docking simulations : Use software like AutoDock Vina to predict binding interactions with ATPase active sites or fibrinogen domains .
Q. How can researchers resolve contradictions in reported inhibitory potencies across studies?
- Source of variability : Differences in enzyme isoforms, buffer conditions (e.g., pH, ionic strength), or counterion effects (e.g., sodium vs. potassium salts) may explain discrepancies .
- Methodological adjustments :
- Standardize assay conditions (e.g., pH 7.4, 25°C).
- Include positive controls (e.g., etidronate for bisphosphonate benchmarks).
- Validate purity via ¹H/³¹P NMR to rule out degradation products .
Q. What in vitro models are suitable for evaluating its anti-calcification potential?
- Vascular smooth muscle cell (VSMC) calcification models : Treat VSMCs with calcification inducers (e.g., β-glycerophosphate) and measure calcium deposition via alizarin red staining. A dose range of 1–50 µM is typical for bisphosphonates .
- Hydroxyapatite growth inhibition : Use a seed crystal assay in simulated body fluid (SBF). Monitor hydroxyapatite formation via spectrophotometry at 570 nm .
Q. How can formulation challenges (e.g., percutaneous absorption) be addressed for therapeutic applications?
- Percutaneous preparations : Combine the compound with amphiphilic solubilizing agents (e.g., polysorbate 80) and adjust pH to 4–7 for optimal stability. A ratio of 1:0.01–1:0.9 (soluble:insoluble forms) enhances bioavailability .
- In vitro skin permeability assays : Use Franz diffusion cells with excised human skin to measure flux rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
